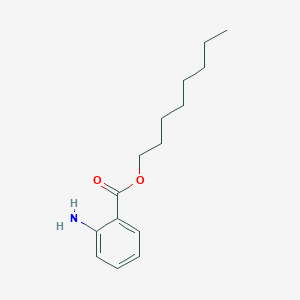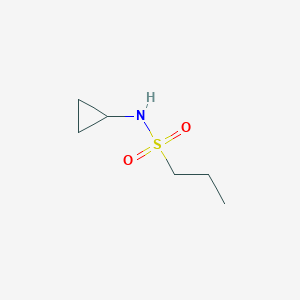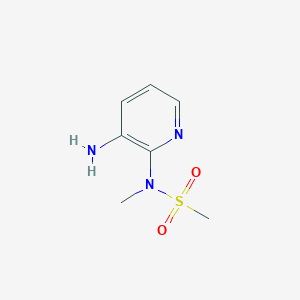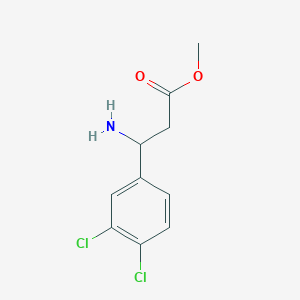
2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE: is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.302 g/mol . This compound is part of the imidazoisoindole family, which has been studied for various biological activities, including antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE can be achieved through the hydrazinolysis of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione . This process involves the conversion of 2-(2-aminoethyl)-2-phenylindan-1,3-dione into a carbinolamine, which then undergoes ring expansion followed by transannular cyclization .
Industrial Production Methods: : While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Chemistry: : The compound has been studied for its potential as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: : In biological research, this compound has shown promise as an inhibitor of respiratory syncytial virus (RSV) by targeting the fusion glycoprotein .
Medicine: : The antiviral properties of this compound make it a candidate for the development of new therapeutic agents against viral infections .
作用机制
The mechanism of action of 2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE involves its interaction with molecular targets such as the fusion glycoprotein of respiratory syncytial virus (RSV) . By inhibiting this glycoprotein, the compound prevents the virus from entering host cells, thereby blocking infection .
相似化合物的比较
Similar Compounds
- 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol
- 5-Phenyl-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
Uniqueness: : The presence of the hydroxyl group in 2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE distinguishes it from its analogs, potentially enhancing its biological activity and solubility .
属性
CAS 编号 |
13450-05-0 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
9b-(4-hydroxyphenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one |
InChI |
InChI=1S/C16H14N2O2/c19-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)18(16)10-9-17-16/h1-8,17,19H,9-10H2 |
InChI 键 |
ZSGOJSHPDXCFJZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-Dichloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8705267.png)









![1-[4-(Hydroxymethyl)phenyl]propan-2-one](/img/structure/B8705360.png)


